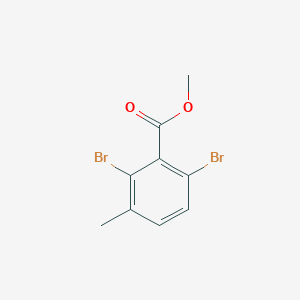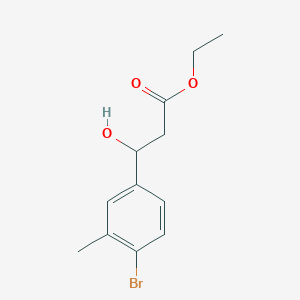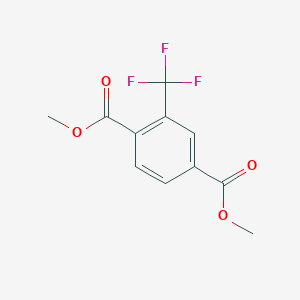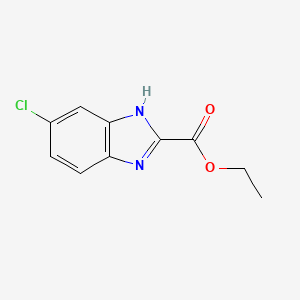![molecular formula C6H2Br3N3 B13673257 3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13673257.png)
3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family These compounds are characterized by a fused ring structure combining pyrazole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine typically involves the bromination of 1H-pyrazolo[4,3-b]pyridine. A common method includes the use of bromine or N-bromosuccinimide (NBS) as brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce larger, more complex heterocyclic systems.
Aplicaciones Científicas De Investigación
3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets. The bromine atoms enhance its electrophilicity, making it reactive towards nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with different substitution patterns.
1H-Pyrazolo[4,3-c]pyridine: A structural isomer with the pyrazole and pyridine rings fused in a different orientation.
1H-Pyrazolo[1,5-a]pyridine: A compound with a different fusion pattern, leading to distinct chemical properties.
Uniqueness: 3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine is unique due to the specific positions of the bromine atoms, which significantly influence its reactivity and potential applications. The presence of multiple bromine atoms makes it a versatile intermediate for further functionalization and the synthesis of complex molecules.
Propiedades
Fórmula molecular |
C6H2Br3N3 |
|---|---|
Peso molecular |
355.81 g/mol |
Nombre IUPAC |
3,5,7-tribromo-2H-pyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C6H2Br3N3/c7-2-1-3(8)10-5-4(2)11-12-6(5)9/h1H,(H,11,12) |
Clave InChI |
SPJPRDQQVCSLFT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NNC(=C2N=C1Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,2-Difluoro-5,7-diiodobenzo[d][1,3]dioxol-4-ol](/img/structure/B13673185.png)

![1-(6-Methylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B13673204.png)




![Methyl (R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-Hydroxy-7-(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13673237.png)
![6-Bromo-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13673240.png)


![1-[2-(Trifluoromethyl)phenyl]-1h-tetrazole-5-thiol](/img/structure/B13673265.png)
